molecular formula C10H9NO2S B186307 Ethyl 1,3-benzothiazole-2-carboxylate CAS No. 32137-76-1

Ethyl 1,3-benzothiazole-2-carboxylate

Cat. No. B186307
CAS RN: 32137-76-1
M. Wt: 207.25 g/mol
InChI Key: VLQLCEXNNGQELL-UHFFFAOYSA-N
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Description

Ethyl 1,3-benzothiazole-2-carboxylate, also known as ethyl benzothiazole-2-carboxylate, is a chemical compound with the molecular formula C10H9NO2S . It has an average mass of 207.249 Da and a monoisotopic mass of 207.035400 Da .


Synthesis Analysis

The synthesis of Ethyl 1,3-benzothiazole-2-carboxylate can be achieved through the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . In one experiment, a solution of hydrazine hydrate and ethyl benzothiazole-2-carboxylate in absolute ethanol was refluxed for 1 hour, yielding benzo[d]thiazole-2-carbohydrazide .


Molecular Structure Analysis

The molecular structure of Ethyl 1,3-benzothiazole-2-carboxylate consists of a benzothiazole ring attached to a carboxylate group . The compound has a density of 1.3±0.1 g/cm3 .


Physical And Chemical Properties Analysis

Ethyl 1,3-benzothiazole-2-carboxylate is a solid compound with a melting point of 66-68ºC . It has a boiling point of 312.8±25.0 °C at 760 mmHg . The compound has a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 1,3-benzothiazole-2-carboxylate derivatives are synthesized through various chemical reactions, demonstrating their versatility in organic chemistry. For example, the synthesis of ethyl 2-arylaminoimidazo[2,1-b]benzothiazole-3-carboxylates involves the reaction of 3-arylamino-4-ethoxycarbonylisoxazol-5(2H)-ones with triethylamine under specific conditions (Khalafy, Ebrahimlo, & Dilmaghani, 2004).
  • The compound has also been used in the synthesis of diverse poly-functionalized tri-heterocyclic benzothiazole derivatives, highlighting its role in creating complex molecular structures with potential biological applications (Bhoi, Borad, Pithawala, & Patel, 2016).

Biological and Pharmacological Activities

  • Ethyl 1,3-benzothiazole-2-carboxylate derivatives exhibit a range of biological activities. For instance, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives synthesized using ethyl 1,3-benzothiazole-2-carboxylate have been evaluated for antibacterial and antioxidant activities, as well as for their antitubercular activity against Mycobacterium tuberculosis (Bhoi et al., 2016).
  • Some derivatives of ethyl 1,3-benzothiazole-2-carboxylate have been found to have immunomodulatory and anticancer activities, particularly against colon carcinoma cells and hepatocellular carcinoma cells (Abdel‐Aziz, Gamal-Eldeen, Hamdy, & Fakhr, 2009).

Photophysical and Photochemical Applications

  • Ethyl 1,3-benzothiazole-2-carboxylate derivatives have been studied for their photophysical properties. For example, the photophysical properties of certain derivatives indicate that the observed absorptions and fluorescence are mainly due to π→π* transitions, suggesting potential applications in materials science (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Miscellaneous Applications

  • Ethyl 1,3-benzothiazole-2-carboxylate is also involved in the synthesis of various compounds, such as Schiff base compounds, which are used to prepare complexes with metal ions like Co, Ni, Cd, and Hg. These complexes have been characterized for their potential applications in various fields (Dhahi, 2018).

Safety And Hazards

Ethyl 1,3-benzothiazole-2-carboxylate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas when handling this compound .

Future Directions

Benzothiazoles, including Ethyl 1,3-benzothiazole-2-carboxylate, have significant pharmaceutical and biological activity, making them of interest in the field of medicinal chemistry . Future research may focus on developing green chemistry methods for the synthesis of benzothiazole compounds .

properties

IUPAC Name

ethyl 1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLCEXNNGQELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348792
Record name ethyl 1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,3-benzothiazole-2-carboxylate

CAS RN

32137-76-1
Record name ethyl 1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32137-76-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-aminothiophenol (10.7 mL, 0.1 mol) in diethyl oxalate (27.3 mL, 0.2 mol) is heated at reflux for 4 hr. The solution is cooled to rt and poured into a solution consisting of water (150 mL), conc. HCl (50 mL) and 95% EtOH (70 mL). With stirring, the oil dissolved and a solid formed. The solution is cooled in an ice bath, the solid is collected by vacuum filtration and the solids are washed with a solution consisting of EtOH/water (25/75) to afford a dark solid. This material is purified by crystallization from hot (68° C.) ligroin to yield ethyl 2-benzothiazolecarboxylate (7.5 g, 36%): Elemental analysis for C10H9NO2S: Calc: C, 57.95; H, 4.38; N, 6.76. Found: C, 57.99; H, 4.28; N, 6.78.
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Boga, E Del Vecchio, L Forlani, L Milanesi… - Journal of …, 1999 - Elsevier
The reaction between 2-lithio derivatives of aromatic azaheterocycles and trichlorocetyl derivatives rapidly produces the corresponding 2-chloro derivatives in high yields through a …
Number of citations: 20 www.sciencedirect.com
K Minami, M Minakawa… - Asian Journal of Organic …, 2022 - Wiley Online Library
The reaction of 2,2'‐dithiobis(benzenamine)s with various aldehydes in the presence of CuOAc catalyst under air without any additives afforded the corresponding benzothiazoles. …
Number of citations: 2 onlinelibrary.wiley.com
T Al-Warhi, MM Elbadawi, A Bonardi… - Journal of Enzyme …, 2022 - Taylor & Francis
In this work, different series of benzothiazole-based sulphonamides 8a-c, 10, 12, 16a-b and carboxylic acids 14a-c were developed as novel SLC-0111 analogues with the goal of …
Number of citations: 17 www.tandfonline.com
CY Zhang, YJ Chen, YY Wang, XH Peng - Synthesis, 2023 - thieme-connect.com
A base medium system, generated from a synergistic reaction between Cs 2 CO 3 and t-BuOK, has been used for the direct carboxylation of imidazoles with CO 2 in good yield. Oxygen- …
Number of citations: 2 www.thieme-connect.com
SV Makarenko, KS Kovalenko, YS Vershinina… - Russian Journal of …, 2014 - Springer
Alkyl 2,3-dibromo-3-nitroacrylates reacted with 2-aminobenzenethiol at 18–20C in benzene to give alkyl 1,3-benzothiazole-2-carboxylates, whereas in glacial acetic acid 2-…
Number of citations: 3 link.springer.com

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